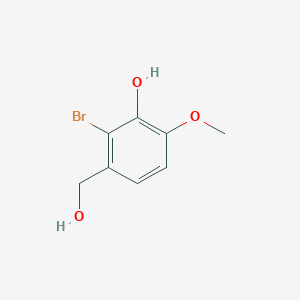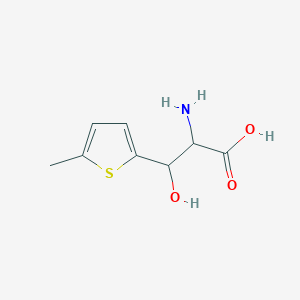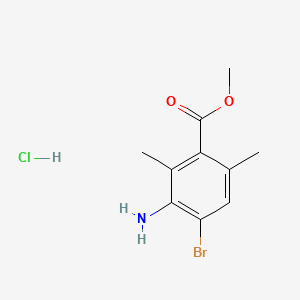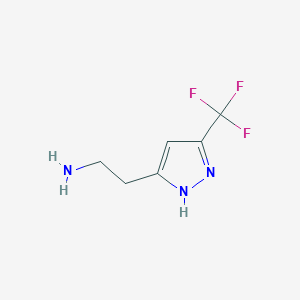
Benzoic acid, 4-(4-aminobutyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-aminobutyl)benzoate: is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a 4-aminobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification of 4-(4-aminobutyl)benzoic acid: The primary method involves the esterification of 4-(4-aminobutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Reduction of 4-(4-nitrobutyl)benzoate: Another method involves the reduction of 4-(4-nitrobutyl)benzoate using a reducing agent like hydrogen in the presence of a catalyst such as palladium on carbon. This method is advantageous for producing high-purity methyl 4-(4-aminobutyl)benzoate.
Industrial Production Methods: Industrial production often employs the esterification route due to its simplicity and cost-effectiveness. The process involves large-scale esterification reactors where 4-(4-aminobutyl)benzoic acid and methanol are continuously fed, and the product is distilled off to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 4-(4-aminobutyl)benzoate can undergo oxidation reactions, particularly at the amino group, forming corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 4-(4-aminobutyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, it serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other materials that require specific functional groups for their properties.
Mécanisme D'action
The mechanism of action of methyl 4-(4-aminobutyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Methyl 4-aminobenzoate: Similar structure but lacks the 4-aminobutyl group.
Ethyl 4-(4-aminobutyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-(4-nitrobutyl)benzoate: Similar structure but with a nitro group instead of an amino group.
Uniqueness: Methyl 4-(4-aminobutyl)benzoate is unique due to the presence of both an ester and an amino group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
141019-02-5 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
methyl 4-(4-aminobutyl)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8H,2-4,9,13H2,1H3 |
Clé InChI |
USTMGHLYMCBVIS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


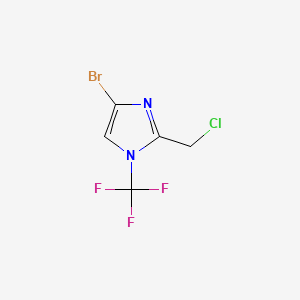
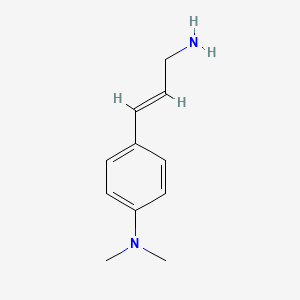
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)

![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)
